2-Chlorooxazole
Overview
Description
2-Chlorooxazole is a chemical compound with the molecular formula C3H2ClNO . It is also known by other names such as 2-chloro-1,3-oxazole and oxazolyl chloride .
Synthesis Analysis
The synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate was accomplished using a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions . This methodology was applied to the synthesis of a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles .Molecular Structure Analysis
The molecular weight of 2-Chlorooxazole is 103.51 g/mol . The InChI key is SSXYKBHZZRYLLY-UHFFFAOYSA-N . The canonical SMILES representation is C1=COC(=N1)Cl .Chemical Reactions Analysis
The chemical reactions involving 2-Chlorooxazole primarily include regiocontrolled halogenation and palladium-catalyzed coupling reactions . These reactions are used in the synthesis of variously substituted oxazoles .Physical And Chemical Properties Analysis
2-Chlorooxazole has a molecular weight of 103.51 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The exact mass is 102.9824914 g/mol . The topological polar surface area is 26 Ų .Scientific Research Applications
1. Role in Suzuki Coupling Reactions
2-Chlorooxazole plays a significant role in Suzuki coupling reactions. A study by Ferrer Flegeau, Popkin, & Greaney (2006) describes a protocol for the functionalization of oxazole 2- and 4-positions using Suzuki coupling. This method involves using 2-aryl-4-trifloyloxazoles and 4-aryl-2-chlorooxazoles as coupling partners, leading to the synthesis of a novel class of dioxazoles.
2. As an Intermediate in Oxazole Synthesis
Ethyl 2-chlorooxazole-4-carboxylate, related to 2-chlorooxazole, is a versatile intermediate in the synthesis of various substituted oxazoles. Research by Hodgetts & Kershaw (2002) demonstrates the application of this intermediate in creating a series of disubstituted and trisubstituted oxazoles, showcasing its utility in chemical synthesis.
3. Development of Molecular Salts and Cocrystals
The molecular salts and cocrystals of 2-chlorooxazole derivatives have been studied for their structural and functional properties. In the work of Oruganti et al. (2017), 2-chloro-4-nitrobenzoic acid, a derivative of 2-chlorooxazole, was used to synthesize a series of molecular salts, revealing insights into the significance of halogen bonds in these structures.
4. Cross-Coupling for Synthesis of Disubstituted Oxazoles
4-Bromomethyl-2-chlorooxazole has been identified as a versatile building block for the synthesis of 2,4-disubstituted oxazoles. Research by Young, Smith, & Taylor (2004) discusses its use in palladium-catalyzed cross-coupling reactions, highlighting the selective functionalization of oxazole compounds.
5. Synthesis Related to Natural Products
2-Chlorooxazole derivatives have been synthesized for potential applications in natural product synthesis. A study by Radspieler & Liebscher (2001) details the creation of chlorooxazolesrelated to natural products, indicating their relevance in the synthesis of complex organic compounds.
Safety And Hazards
When handling 2-Chlorooxazole, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-chloro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO/c4-3-5-1-2-6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXYKBHZZRYLLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538547 | |
Record name | 2-Chloro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorooxazole | |
CAS RN |
95458-77-8 | |
Record name | 2-Chloro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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